2-Hydroxy-3-(1-oxidothiomorpholino)propanoic acid
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Overview
Description
2-Hydroxy-3-(1-oxidothiomorpholino)propanoic acid is an organic compound that features a hydroxy group, a propanoic acid backbone, and a thiomorpholine ring with an oxidized sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(1-oxidothiomorpholino)propanoic acid typically involves the following steps:
Formation of the Thiomorpholine Ring: This step involves the cyclization of a suitable precursor to form the thiomorpholine ring. The precursor can be a compound like 2-chloroethanol, which reacts with thiourea under basic conditions to form thiomorpholine.
Oxidation of the Sulfur Atom: The thiomorpholine ring is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfoxide group.
Attachment to the Propanoic Acid Backbone: The final step involves the reaction of the oxidized thiomorpholine with a suitable propanoic acid derivative, such as 2-bromo-3-hydroxypropanoic acid, under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(1-oxidothiomorpholino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The sulfoxide group can be reduced back to a sulfide.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the hydroxy group under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Conversion of the sulfoxide to a sulfide.
Substitution: Formation of ethers or thioethers.
Scientific Research Applications
2-Hydroxy-3-(1-oxidothiomorpholino)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand for metal ions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(1-oxidothiomorpholino)propanoic acid involves its interaction with molecular targets such as enzymes and metal ions. The hydroxy and sulfoxide groups can form hydrogen bonds and coordinate with metal ions, respectively, influencing the activity of enzymes and other biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxypropanoic acid:
2-Hydroxy-3-oxopropanoic acid: Contains a hydroxy and oxo group but does not have the thiomorpholine ring.
3-(2-Hydroxyethoxy)propanoic acid: Features a hydroxyethoxy group instead of the thiomorpholine ring.
Uniqueness
2-Hydroxy-3-(1-oxidothiomorpholino)propanoic acid is unique due to the presence of the thiomorpholine ring with an oxidized sulfur atom, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C7H13NO4S |
---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
2-hydroxy-3-(1-oxo-1,4-thiazinan-4-yl)propanoic acid |
InChI |
InChI=1S/C7H13NO4S/c9-6(7(10)11)5-8-1-3-13(12)4-2-8/h6,9H,1-5H2,(H,10,11) |
InChI Key |
FLSPGLGEOZISRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)CCN1CC(C(=O)O)O |
Origin of Product |
United States |
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